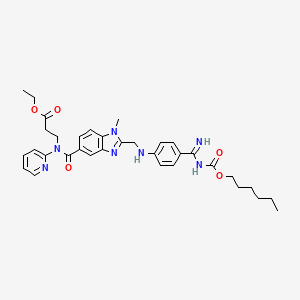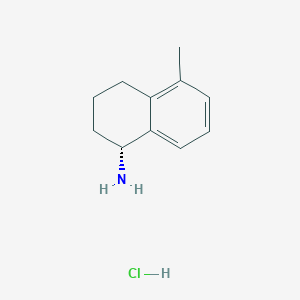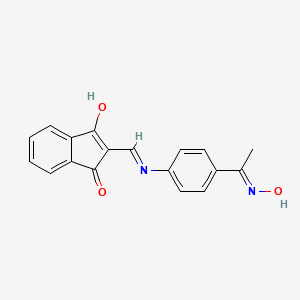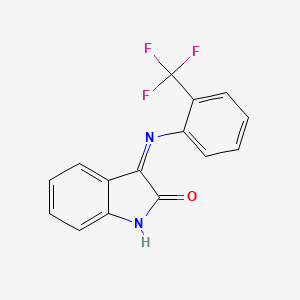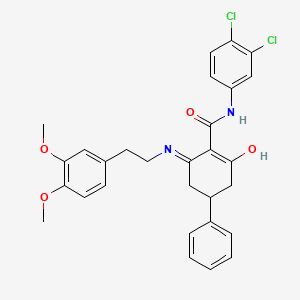
2-(((2-(2-Pyridyl)ethyl)amino)methylene)cyclohexane-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(((2-(2-Pyridyl)ethyl)amino)methylene)cyclohexane-1,3-dione, commonly referred to as 2-PEDC, is an organic compound with a wide range of applications in scientific research and laboratory experiments. It is an important precursor for the synthesis of other organic compounds, and it is also used as a reagent in many organic reaction processes. It has been extensively studied in recent years due to its unique properties, and its use in the synthesis of other organic compounds has been increasing.
科学的研究の応用
2-PEDC has a wide range of applications in scientific research and laboratory experiments. It has been used in the synthesis of organic compounds, such as polymers, and it has also been used as a reagent in many organic reaction processes. It has also been used in the synthesis of pharmaceuticals, such as antifungal agents and antineoplastic agents. In addition, it has been used in the synthesis of materials for medical devices, such as stents and catheters.
作用機序
The mechanism of action of 2-PEDC is not fully understood, but it is believed to involve the formation of a reactive intermediate, which is then attacked by a nucleophile. The reaction is believed to involve the formation of a cyclic transition state, in which the nitrogen atom of the ethylenediamine is replaced by the oxygen atom of the 2-pyridinecarboxaldehyde. The reaction is then followed by the formation of a product, which is the 2-PEDC.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-PEDC are not fully understood, but it is believed to have some effect on the metabolism of certain compounds. It has been shown to have an inhibitory effect on the metabolism of some drugs, such as antifungal agents, and it has also been shown to have an inhibitory effect on the metabolism of some hormones, such as testosterone. It has also been shown to have some effect on the metabolism of certain vitamins, such as vitamin E.
実験室実験の利点と制限
The main advantage of using 2-PEDC in laboratory experiments is that it is a relatively inexpensive reagent, and it is also relatively easy to synthesize. It is also a very stable compound, and it is not easily oxidized or hydrolyzed. The main limitation of using 2-PEDC in laboratory experiments is that it is not very soluble in water, which can make it difficult to use in certain applications.
将来の方向性
There are a number of potential future directions for 2-PEDC research. One potential direction is the development of new synthetic methods for the synthesis of 2-PEDC and other related compounds. Another potential direction is the development of new applications for 2-PEDC, such as in the synthesis of pharmaceuticals, medical devices, and other materials. Additionally, further research into the biochemical and physiological effects of 2-PEDC could lead to new insights into its potential therapeutic uses. Finally, further research into the mechanism of action of 2-PEDC could lead to new insights into its potential uses in organic synthesis.
合成法
2-PEDC can be synthesized from 2-pyridyl ethylamine, which is prepared by the reaction of ethylenediamine and 2-pyridinecarboxaldehyde. The reaction is a nucleophilic substitution reaction, in which the nitrogen atom of the ethylenediamine is replaced by the oxygen atom of the 2-pyridinecarboxaldehyde. The reaction is carried out in the presence of a base, such as sodium hydroxide, and the resulting product is 2-PEDC. The reaction can also be carried out in the presence of a catalyst, such as a transition metal complex.
特性
IUPAC Name |
3-hydroxy-2-(2-pyridin-2-ylethyliminomethyl)cyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c17-13-5-3-6-14(18)12(13)10-15-9-7-11-4-1-2-8-16-11/h1-2,4,8,10,17H,3,5-7,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COGUVSYXPSUKAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=C(C(=O)C1)C=NCCC2=CC=CC=N2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(3-Fluoro-4-methylphenyl)amino]-6-methylpyrimidin-4(3H)-one](/img/structure/B6300255.png)




